N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

Catalog No.
S3304390
CAS No.
2034222-62-1
M.F
C17H15N3O3S2
M. Wt
373.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzoth...

CAS Number

2034222-62-1

Product Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.45

InChI

InChI=1S/C17H15N3O3S2/c1-11(9-13-10-12-5-2-3-7-15(12)23-13)20-25(21,22)16-8-4-6-14-17(16)19-24-18-14/h2-8,10-11,20H,9H2,1H3

InChI Key

KKPWUTOXSCPEAN-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC4=NSN=C43

solubility

not available

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound characterized by its unique structural features that include a benzothiadiazole moiety and a sulfonamide functional group. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and chemical properties. The presence of the benzofuran ring enhances its potential for various applications in medicinal chemistry and material science.

There is no scientific literature available on the mechanism of action of this specific compound. However, the presence of functional groups common in medicinal chemistry suggests potential avenues for exploration. Sulfonamides are known to be a versatile pharmacophore with various biological activities []. Further research would be needed to determine if this molecule has any specific interactions with biological targets.

Chemical structure and properties:

N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is an organic compound containing sulfur, nitrogen, and oxygen atoms. It is a member of the class of sulfonamide compounds, which are known for their diverse biological activities [].

Scientific research:

  • Medicinal chemistry: Sulfonamides are a class of antibiotics that were widely used in the mid-20th century to treat bacterial infections [].
  • Material science: Sulfonamides can be used as building blocks for the synthesis of polymers with specific properties.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed with reducing agents such as lithium aluminum hydride or sodium borohydride, yielding alcohols or amines.
  • Substitution: Nucleophilic substitution reactions may occur, allowing functional groups like halogens to be replaced by nucleophiles such as amines or thiols.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide is significant, particularly in the context of its potential therapeutic effects. It has been shown to exhibit:

  • Antitumor Activity: The compound demonstrates inhibition of tumor growth through its interaction with specific biochemical pathways such as MAPK and Akt/mTOR pathways.
  • Neurotransmitter Modulation: It acts as a potent enhancer of catecholaminergic and serotoninergic activity in the brain, indicating potential applications in treating neurological disorders.

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps:

  • Preparation of Benzofuran Intermediate: This is achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
  • Preparation of Benzothiadiazole Intermediate: This may involve reactions such as diazotization followed by coupling with suitable nucleophiles.
  • Coupling Reaction: The final step involves coupling the benzofuran and benzothiadiazole intermediates using a coupling agent like carbodiimide in the presence of a base to yield the target sulfonamide.

These synthetic routes allow for the efficient production of this complex molecule.

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide has several noteworthy applications:

  • Medicinal Chemistry: Due to its biological activities, it is studied for potential use as an antimicrobial, anticancer, and anti-inflammatory agent.
  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules and natural product analogs.
  • Material Science: The unique structure of this compound makes it a candidate for developing novel materials with specific electronic and optical properties.

Studies on the interactions of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide with biological targets have revealed its capability to modulate various signaling pathways. These interactions contribute to its effectiveness in inhibiting tumor growth and enhancing neurotransmitter activity. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.

Several compounds share structural similarities with N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
N-(1-(benzofuran-2-yl)ethyl)furan-3-carboxamideContains benzofuran and furan ringsPotential antimicrobial activity
N-(1-(benzofuran-2-yl)methyl)furan-3-carboxamideSimilar furan structureInvestigated for anti-inflammatory effects
N-(1-(benzofuran-2-yl)propyl)furan-3-carboxamideAnalogous structure with propyl groupStudied for anticancer properties

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its specific substitution pattern that imparts distinct chemical and biological properties. The combination of both benzofuran and benzothiadiazole rings enhances its potential for diverse applications in medicinal chemistry and material science compared to similar compounds.

XLogP3

3.6

Dates

Last modified: 08-19-2023

Explore Compound Types